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Compound of Interest

Compound Name: Fura-2

Cat. No.: B149405

Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement
of intracellular calcium concentrations ([Ca2*]i). Its sensitivity and the ability to perform
ratiometric measurements have made it an invaluable tool in various fields, including
neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive
overview of Fura-2, its mechanism of action, key properties, and detailed protocols for its
application.

Core Principles of Fura-2

Fura-2 is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a
high affinity and selectivity for Ca?*. The core of its functionality lies in a spectral shift that
occurs upon binding to calcium.[1]

Mechanism of Action: When Fura-2 binds to Ca2*, its fluorescence excitation spectrum shifts to
a shorter wavelength. The Ca?*-free form of Fura-2 has a maximum excitation wavelength of
approximately 380 nm, while the Ca2*-bound form has a maximum excitation at around 340
nm.[2] Both forms, however, have the same emission maximum at approximately 510 nm.[1]
This dual-excitation property is the basis for ratiometric measurement.

Ratiometric Measurement: By alternately exciting the Fura-2 loaded cells at 340 nm and 380
nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities
(F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium
concentration. The key advantage of this ratiometric approach is that it minimizes issues arising
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from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading,
leading to more accurate and reproducible measurements of [Ca2*]i.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of Fura-2, which are crucial for
accurate experimental design and data interpretation.

Property Value Conditions

Dissociation Constant (Kd) for

~145 nM In vitro, Mg2*-free
Ca2+
~224 nM In vitro, with 1 mM Mg2+, 37°C
Excitation Wavelength (Aex) ~380 nm Caz*-free
~340 nm Ca?*-bound
o Both Ca2*-free and Ca2*-
Emission Wavelength (Aem) ~510 nm
bound
Quantum Yield (®) 0.23 Caz*-free
0.49 Ca?*-bound
Molar Extinction Coefficient (g) ~28,000 M~icm~t at 380 nm Caz*-free
~33,000 M~icm~t at 340 nm Caz*-bound

Experimental Protocols
Cell Loading with Fura-2 AM

For intracellular measurements, the cell-impermeant Fura-2 is used in its acetoxymethyl (AM)
ester form, Fura-2 AM. The lipophilic AM groups allow the molecule to passively diffuse across
the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping
the active, Ca2*-sensitive Fura-2 dye in the cytosol.

Materials:
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Fura-2 AM stock solution (1-5 mM in anhydrous DMSOQO)
Pluronic® F-127 (20% w/v in DMSO)
Probenecid stock solution (250 mM in a suitable solvent)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

Procedure:

Prepare Loading Buffer: For a final Fura-2 AM concentration of 5 uM, mix the required
volume of Fura-2 AM stock solution with an equal volume of 20% Pluronic® F-127. This
mixture is then diluted in the physiological buffer to the final working concentration. The final
concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the
hydrophobic Fura-2 AM.

Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified
Fura-2 from the cells, the anion-transport inhibitor probenecid can be added to the loading
buffer at a final concentration of 1-2.5 mM.

Cell Incubation: Remove the cell culture medium and wash the cells once with the
physiological buffer. Add the Fura-2 AM loading buffer to the cells.

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from
light. The optimal loading time and temperature should be determined empirically for each
cell type. Lowering the incubation temperature can sometimes reduce the
compartmentalization of the dye into organelles.

Wash and De-esterification: After incubation, wash the cells at least twice with the
physiological buffer (containing probenecid if used in the loading step) to remove
extracellular Fura-2 AM.

Incubation for De-esterification: Incubate the cells for an additional 30 minutes in the
physiological buffer to allow for the complete de-esterification of the intracellular Fura-2 AM
by cellular esterases.

In Vitro Calibration and Determination of [Ca?*]i
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To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro
calibration is typically performed using the Grynkiewicz equation.[4]

Grynkiewicz Equation:

[Caz*] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

o [Ca?*]is the intracellular calcium concentration.

e Kd is the dissociation constant of Fura-2 for Ca?*.

e R is the experimentally measured fluorescence ratio (F340/F380).

e Rmin is the fluorescence ratio in the absence of Ca2* (zero calcium).
 Rmax is the fluorescence ratio at saturating Ca2* concentrations.

e Sf2 /Sbh2 is the ratio of the fluorescence intensity of the Ca?*-free indicator to the Ca2*-
bound indicator at 380 nm.

Materials:

Fura-2 (salt form)

Calcium-free buffer (e.g., containing 10 mM EGTA)

Calcium-saturating buffer (e.g., containing 10 mM CacClz)

lonophore (e.g., lonomycin or Digitonin) to permeabilize the cell membrane.
Procedure for Determining Rmin and Rmax:

o Rmin Determination: After recording the basal fluorescence ratio in your Fura-2 loaded cells,
perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10 pM
lonomycin). This will chelate any intracellular calcium and allow the determination of Rmin.
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* Rmax Determination: Following the Rmin measurement, perfuse the cells with a calcium-
saturating buffer also containing the ionophore. This will saturate the intracellular Fura-2 with
calcium, allowing for the determination of Rmax.

o Background Subtraction: It is crucial to subtract the background fluorescence from all
measurements. This can be determined from a region of the coverslip without cells.
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Caption: Mechanism of Fura-2 for intracellular calcium measurement.
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Caption: Experimental workflow for Fura-2 based calcium imaging.

Potential Issues and Troubleshooting

excitation intensity and exposure times.

incubation temperature during loading.

Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of Fura-2,
which can affect the accuracy of measurements.[5] It is advisable to use the lowest possible

Compartmentalization: Fura-2 AM can sometimes accumulate in intracellular organelles
such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the
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» Incomplete De-esterification: Incomplete cleavage of the AM esters will result in a Ca?*-
insensitive form of the dye, leading to an underestimation of [Ca2*]i. Ensure sufficient
incubation time for de-esterification.

o Dye Leakage: The de-esterified Fura-2 can leak out of the cells over time. The use of
probenecid can help to mitigate this issue.

By understanding the fundamental principles of Fura-2 and adhering to optimized experimental
protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the
complex dynamics of intracellular calcium signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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